molecular formula C22H24O4 B1581864 1,4-Cyclohexanedimethanol, dibenzoate CAS No. 35541-81-2

1,4-Cyclohexanedimethanol, dibenzoate

Cat. No.: B1581864
CAS No.: 35541-81-2
M. Wt: 352.4 g/mol
InChI Key: CVPZXHCZKMFVOZ-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedimethanol, dibenzoate is a chemical compound composed of two molecules of 1,4-cyclohexanedimethanol and dibenzoate. It is a white solid with a purity of greater than 99% . This compound is used in the manufacture of plastics, resins, and adhesives, and can also serve as a flame retardant .

Preparation Methods

The preparation of 1,4-cyclohexanedimethanol, dibenzoate involves the reaction of 1,4-cyclohexanedimethanol with benzoic acid in the presence of a catalyst. The reaction is typically conducted at temperatures ranging from 100°C to 160°C for 2 to 12 hours. After the reaction, dehydration is performed to obtain a viscous orange liquid, which is then subjected to pressure distillation to yield a white solid product .

Chemical Reactions Analysis

1,4-Cyclohexanedimethanol, dibenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-cyclohexanedimethanol, dibenzoate involves its interaction with various molecular targets and pathways. It acts as a plasticizer by reducing the viscosity of polymer systems, thereby improving their processability and mechanical properties. The compound’s ester groups interact with polymer chains, enhancing their flexibility and durability .

Comparison with Similar Compounds

1,4-Cyclohexanedimethanol, dibenzoate can be compared with other similar compounds, such as:

This compound is unique due to its combination of cyclohexane and benzoate groups, which provide enhanced stability and performance in various applications.

Properties

IUPAC Name

[4-(benzoyloxymethyl)cyclohexyl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4/c23-21(19-7-3-1-4-8-19)25-15-17-11-13-18(14-12-17)16-26-22(24)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPZXHCZKMFVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041251
Record name 1,4-Cyclohexanedimethanol, dibenzoate
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1,4-Cyclohexanedimethanol, 1,4-dibenzoate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

35541-81-2
Record name Benzoflex 352
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URL https://commonchemistry.cas.org/detail?cas_rn=35541-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Bis(benzoyloxymethyl)cyclohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexanedimethanol, 1,4-dibenzoate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Cyclohexanedimethanol, dibenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: cis-1,4-dimethylcyclohexyl dibenzoate; trans-1,4-dimethylcyclohexyl dibenzoate
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Record name 1,4-Cyclohexanedimethanol, 1,4-dibenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BIS(BENZOYLOXYMETHYL)CYCLOHEXANE
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Synthesis routes and methods

Procedure details

To 0.03 mol 1,4-dihydroxymethylcyclohexane were added 30 ml tetrahydrofuran and 0.09 mol pyridine, then added 0.075 mol benzoyl chloride with stirring. The reaction was heated refluxing for 4 hours, cooled and added 20 ml saturated saline. The reaction mixture was extracted with ethyl acetate, and the extract was dried over anhydrous sodium sulfate, filtered. After removing solvent, the crude was purified by recrystallization from ethyl acetate and petroleum ether (2:1 v/v) to give 1,4-di(benzoyloxymethyl)cyclohexane as a white solid. The yield was 95%, and m.p. was 111-113° C.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0.09 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.075 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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